2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-D]pyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the pyrrolo[2,3-D]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of kinase inhibitors and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Cyclization: The intermediate is then cyclized with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Formation of Pyrrolo[2,3-D]pyrimidine: The cyclized product is converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-D]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the fluorine and methyl groups, making it less potent in certain biological activities.
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but with different substitution patterns, affecting its biological activity.
Uniqueness
2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity to kinases and its potential as an anticancer agent .
Properties
Molecular Formula |
C7H5ClFN3 |
---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClFN3/c1-3-5-4(9)2-10-6(5)12-7(8)11-3/h2H,1H3,(H,10,11,12) |
InChI Key |
XNWPCRVFOWYEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC(=N1)Cl)F |
Origin of Product |
United States |
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